molecular formula C10H15FN4O B12931605 (3S,4R)-1-(4-Aminopyrimidin-2-yl)-3-fluoro-4-methylpiperidin-4-ol

(3S,4R)-1-(4-Aminopyrimidin-2-yl)-3-fluoro-4-methylpiperidin-4-ol

Cat. No.: B12931605
M. Wt: 226.25 g/mol
InChI Key: QLXITVJFXUHSOE-OIBJUYFYSA-N
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Description

(3S,4R)-1-(4-Aminopyrimidin-2-yl)-3-fluoro-4-methylpiperidin-4-ol is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure that includes a piperidine ring, a fluorine atom, and an aminopyrimidine moiety, making it a subject of study for various synthetic and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-(4-Aminopyrimidin-2-yl)-3-fluoro-4-methylpiperidin-4-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

    Attachment of the Aminopyrimidine Moiety: The aminopyrimidine group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-(4-Aminopyrimidin-2-yl)-3-fluoro-4-methylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Diethylaminosulfur trifluoride (DAST), palladium catalysts

Major Products

Scientific Research Applications

(3S,4R)-1-(4-Aminopyrimidin-2-yl)-3-fluoro-4-methylpiperidin-4-ol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,4R)-1-(4-Aminopyrimidin-2-yl)-3-fluoro-4-methylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-1-(4-Aminopyrimidin-2-yl)-3-chloro-4-methylpiperidin-4-ol: Similar structure but with a chlorine atom instead of fluorine.

    (3S,4R)-1-(4-Aminopyrimidin-2-yl)-3-hydroxy-4-methylpiperidin-4-ol: Similar structure but with a hydroxyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in (3S,4R)-1-(4-Aminopyrimidin-2-yl)-3-fluoro-4-methylpiperidin-4-ol imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making it distinct from its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H15FN4O

Molecular Weight

226.25 g/mol

IUPAC Name

(3S,4R)-1-(4-aminopyrimidin-2-yl)-3-fluoro-4-methylpiperidin-4-ol

InChI

InChI=1S/C10H15FN4O/c1-10(16)3-5-15(6-7(10)11)9-13-4-2-8(12)14-9/h2,4,7,16H,3,5-6H2,1H3,(H2,12,13,14)/t7-,10+/m0/s1

InChI Key

QLXITVJFXUHSOE-OIBJUYFYSA-N

Isomeric SMILES

C[C@]1(CCN(C[C@@H]1F)C2=NC=CC(=N2)N)O

Canonical SMILES

CC1(CCN(CC1F)C2=NC=CC(=N2)N)O

Origin of Product

United States

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